molecular formula C6H12O B3066090 Cyclopropylmethyl ethyl ether CAS No. 70097-81-3

Cyclopropylmethyl ethyl ether

Cat. No.: B3066090
CAS No.: 70097-81-3
M. Wt: 100.16 g/mol
InChI Key: IKNJKDOJQZFTLW-UHFFFAOYSA-N
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Description

Cyclopropylmethyl ethyl ether is an organic compound with the molecular formula C₆H₁₂O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and an ethyl group. Ethers are generally used as solvents in various chemical reactions due to their relatively low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethyl ethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve cyclopropylmethanol and ethyl iodide in the presence of a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl ethyl ether undergoes several types of reactions, including:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.

    Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common and often undesirable due to the instability of peroxides.

Common Reagents and Conditions:

    Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Major Products:

    Acidic Cleavage: The major products are alcohols and alkyl halides.

Mechanism of Action

The mechanism of action for cyclopropylmethyl ethyl ether primarily involves its role as a solvent. It stabilizes reaction intermediates and facilitates the interaction between reactants by dissolving them in a homogeneous medium. The molecular targets and pathways involved depend on the specific reaction in which it is used. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated as part of an S_N2 or S_N1 reaction mechanism .

Comparison with Similar Compounds

  • Cyclopropylmethyl methyl ether
  • Cyclopropylmethyl propyl ether
  • Cyclopentyl methyl ether

Comparison: Cyclopropylmethyl ethyl ether is unique due to the presence of both a cyclopropyl group and an ethyl group. This combination provides a balance of steric hindrance and reactivity, making it a versatile solvent in organic synthesis. Compared to cyclopropylmethyl methyl ether, it has a slightly higher boiling point and different solubility properties. Cyclopentyl methyl ether, on the other hand, is known for its eco-friendly properties and is often used as a green solvent .

Properties

IUPAC Name

ethoxymethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNJKDOJQZFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500544
Record name (Ethoxymethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70097-81-3
Record name (Ethoxymethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropylmethyl ethyl ether
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Cyclopropylmethyl ethyl ether

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